2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898781-10-7
VCID: VC2302706
InChI: InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898781-10-7

Cat. No.: VC2302706

Molecular Formula: C17H16F2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone - 898781-10-7

Specification

CAS No. 898781-10-7
Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Standard InChI Key PVYRHUOOJKEYSB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Canonical SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C

Introduction

Chemical Structure and Properties

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₆F₂O and a molecular weight of approximately 274.31 g/mol. This compound features a propiophenone backbone with two fluorine atoms at the 2' and 4' positions of one phenyl ring and two methyl groups at the 3 and 5 positions of the other phenyl ring.

The structure of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone can be represented as follows:

  • A carbonyl group (C=O) serving as the central functional group

  • A 2,4-difluorophenyl ring attached to the carbonyl carbon

  • A three-carbon propyl chain connecting the carbonyl group to the second aromatic ring

  • A 3,5-dimethylphenyl group attached to the end of the propyl chain

The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound. Fluorine, being highly electronegative, influences the electron distribution within the molecule, potentially affecting its reactivity, stability, and intermolecular interactions. The compound is expected to be a crystalline solid at room temperature with moderate to high lipophilicity due to the presence of aromatic rings and alkyl groups.

Synthesis Methods

The synthesis of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes, with the Friedel-Crafts acylation reaction being one of the most common approaches.

Friedel-Crafts Acylation

This method typically involves the reaction of 2,4-difluorobenzoyl chloride with 3,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism where the acyl group becomes attached to the aromatic ring.

The reaction conditions generally require:

  • Anhydrous conditions

  • Temperature control (typically 0-5°C initially, followed by warming to room temperature)

  • An appropriate solvent such as dichloromethane or carbon disulfide

  • Careful workup procedures to maximize yield and purity

Alternative Synthetic Routes

Alternative methods for synthesizing 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone include:

  • Grignard Reaction: Involving the reaction of 2,4-difluorobenzaldehyde with an appropriate Grignard reagent derived from 3,5-dimethylbenzyl bromide, followed by oxidation of the resulting alcohol.

  • Suzuki Coupling: Employing palladium-catalyzed cross-coupling of 2,4-difluorobenzoyl chloride with 3,5-dimethylphenylboronic acid.

  • Michael Addition: Using a conjugate addition approach involving 2,4-difluorochalcone derivatives and appropriate nucleophiles.

Chemical Reactivity

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone exhibits reactivity patterns characteristic of both ketones and fluorinated aromatic compounds.

Carbonyl Group Reactivity

The carbonyl group in 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone can participate in various reactions:

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Various nucleophiles can attack the electrophilic carbonyl carbon, leading to addition products.

  • Condensation Reactions: The compound can undergo condensation reactions with appropriate reagents to form derivatives such as oximes, hydrazones, or semicarbazones.

Fluorine-Specific Reactivity

The presence of fluorine atoms in the aromatic ring influences the reactivity of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone:

  • Nucleophilic Aromatic Substitution: The fluorine atoms, particularly at the 2' position, may be susceptible to nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

  • Halogen Exchange: Under specific conditions, the fluorine atoms may undergo exchange reactions with other halogens.

  • Metallation: Fluorine can direct metallation reactions, potentially enabling further functionalization of the aromatic ring.

CompoundStructural FeaturesPotential Biological Activities
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenoneFluorine at 2',4' positions; Methyl at 3,5 positionsAntimicrobial, anticancer, anti-inflammatory
2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenoneChlorine at 2',4' positions; Methyl at 3,5 positionsAntimicrobial against fungal species
2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenoneChlorine at 2',5' positions; Methyl at 3,5 positionsPrecursor for chalcone derivatives with antifungal properties
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenoneMethyl at 3',5',2,4 positionsEnzyme inhibition, receptor modulation

The fluorine substituents in 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone likely influence its pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Applications

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone has potential applications in various scientific and industrial fields.

Chemical Research

In chemical research, this compound serves as:

  • Synthetic Intermediate: A versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.

  • Model Compound: A model system for studying the effects of fluorine substitution on chemical reactivity and physical properties.

  • Reference Standard: A reference compound for analytical method development and validation.

Medicinal Chemistry

In medicinal chemistry, 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone may find applications as:

  • Lead Compound: A starting point for the development of novel therapeutic agents, particularly those targeting infectious diseases or cancer.

  • Pharmacophore: A structural scaffold that can be modified to optimize biological activity and pharmacokinetic properties.

  • Metabolic Probe: A tool for studying metabolic pathways and enzyme functions.

Materials Science

Potential applications in materials science include:

  • Liquid Crystal Components: The rigid, rod-like structure makes it a candidate for liquid crystal applications.

  • Photochemical Materials: The carbonyl group and aromatic systems may enable applications in photochemical processes.

  • Specialty Polymers: As a monomer or additive in the synthesis of fluorinated polymers with unique properties.

Comparative Analysis with Similar Compounds

Structure-Property Relationships

The table below compares the structural features and expected properties of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone with those of similar compounds:

CompoundKey Structural FeaturesExpected Properties
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenoneF at 2',4'; CH₃ at 3,5Enhanced metabolic stability, lipophilicity, and binding selectivity
2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenoneCl at 2',4'; CH₃ at 3,5Higher molecular weight, different electronic properties
2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenoneCH₃ at 2',5',2,4Lower polarity, different reactivity pattern
3'-Bromo-3-(2,5-dimethylphenyl)propiophenoneBr at 3'; CH₃ at 2,5Potential for further functionalization via metal-catalyzed coupling

Fluorine vs. Other Substituents

The presence of fluorine atoms in 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, compared to other substituents in related compounds, confers several distinctive features:

  • Size: Fluorine atoms are similar in size to hydrogen atoms, causing minimal steric hindrance compared to chlorine or bromine substituents.

  • Electronegativity: Fluorine's high electronegativity significantly affects the electron distribution within the molecule, influencing both reactivity and intermolecular interactions.

  • Bond Strength: The C-F bond is stronger than other carbon-halogen bonds, contributing to the compound's chemical stability.

  • Lipophilicity: Fluorine substitution often enhances lipophilicity, potentially improving membrane permeability in biological systems.

Analytical Characterization

The characterization of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves various analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinctive patterns for aromatic protons and methyl groups

    • ¹⁹F NMR would provide specific signals for the fluorine atoms

    • ¹³C NMR would reveal the carbonyl carbon and aromatic carbon signals

  • Infrared Spectroscopy (IR):

    • Characteristic absorption for the carbonyl group around 1680-1700 cm⁻¹

    • C-F stretching vibrations typically observed around 1000-1400 cm⁻¹

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 274

    • Fragment patterns revealing the loss of fluorine atoms and other characteristic fragmentation pathways

Chromatographic Analysis

Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for assessing the purity of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone and separating it from structural isomers or synthesis byproducts.

Future Research Directions

Research on 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone and related compounds is likely to evolve in several directions:

Synthetic Methodology Development

Future research may focus on developing more efficient and environmentally friendly synthetic routes to produce 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, including:

  • Green Chemistry Approaches: Using less hazardous reagents and solvents, reducing waste generation, and improving energy efficiency.

  • Catalytic Methods: Exploring new catalysts to improve selectivity and yield.

  • Flow Chemistry: Implementing continuous flow processes for more efficient and scalable production.

Biological Activity Exploration

Comprehensive studies to elucidate the biological activities of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone may include:

  • In Vitro Screening: Systematic evaluation against different biological targets, including enzymes, receptors, and microorganisms.

  • Structure-Activity Relationship Studies: Synthesis and testing of structural analogs to identify key structural features responsible for biological activity.

  • Mechanism of Action Investigations: Determining the molecular basis of any observed biological effects.

Materials Science Applications

Exploration of the potential use of 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone in materials science may encompass:

  • Polymer Chemistry: Investigating its role as a monomer or additive in polymer synthesis.

  • Optoelectronic Materials: Assessing its suitability for applications in electronic or optical devices.

  • Surface Modification: Evaluating its potential for modifying surface properties of materials.

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